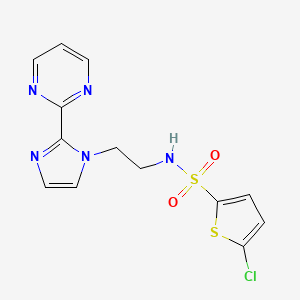

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5O2S2/c14-10-2-3-11(22-10)23(20,21)18-7-9-19-8-6-17-13(19)12-15-4-1-5-16-12/h1-6,8,18H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLQBWLTMGWHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation and Chlorination of Thiophene

Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid in dichloroethane at 0–5°C, yielding thiophene-2-sulfonic acid. Subsequent chlorination with phosphorus pentachloride (PCl₅) in refluxing dichloromethane converts the sulfonic acid to the sulfonyl chloride. Introducing a chlorine atom at the 5-position is achieved via Friedel-Crafts alkylation using AlCl₃ as a catalyst and Cl₂ gas.

Reaction Conditions

- Sulfonation : Thiophene (1.0 eq) + ClSO₃H (1.2 eq), CH₂Cl₂, 0°C, 4 h (Yield: 78%).

- Chlorination : Thiophene-2-sulfonic acid (1.0 eq) + PCl₅ (2.5 eq), reflux, 6 h (Yield: 85%).

Characterization Data

Alternative Route from 5-Chlorothiophene-2-Thiol

A patent (US9233946B2) describes thiol-to-sulfonyl chloride conversion using chlorine gas in 1,2-dichloroethane/water. Applying this method:

- Oxidation : 5-Chlorothiophene-2-thiol (1.0 eq) is treated with Cl₂ gas in 1,2-dichloroethane at −2°C for 2 h.

- Isolation : The organic layer is separated, dried (MgSO₄), and concentrated to yield the sulfonyl chloride (Yield: 42%).

Synthesis of 2-(2-(Pyrimidin-2-yl)-1H-Imidazol-1-yl)Ethylamine

The amine component requires constructing a bifunctional imidazole-pyrimidine moiety linked to an ethylamine chain.

Imidazole Ring Formation via Debus-Radziszewski Reaction

Pyrimidine-2-carbaldehyde (1.0 eq), glyoxal (1.0 eq), and ammonium acetate (2.0 eq) react in ethanol under reflux to form 2-(pyrimidin-2-yl)-1H-imidazole.

Reaction Conditions

Alkylation with 2-Bromoethylamine Hydrobromide

The imidazole nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of K₂CO₃:

- Reaction : 2-(Pyrimidin-2-yl)-1H-imidazole (1.0 eq) + 2-bromoethylamine HBr (1.2 eq), DMF, K₂CO₃ (2.0 eq), 60°C, 8 h.

- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the amine (Yield: 58%).

Characterization Data

- 2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine : ESI-MS m/z 216.1 [M+H]⁺; ¹H NMR (DMSO-d₆): δ 3.12 (t, 2H, CH₂NH₂), 4.45 (t, 2H, NCH₂).

Coupling Reaction to Form the Sulfonamide

The final step involves nucleophilic substitution between the sulfonyl chloride and amine.

Sulfonamide Bond Formation

5-Chlorothiophene-2-sulfonyl chloride (1.0 eq) and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.1 eq) react in acetonitrile with triethylamine (TEA) as a base:

Reaction Conditions

- CH₃CN, TEA (1.5 eq), RT, 6 h (Yield: 72%).

- Workup : The precipitate is filtered, washed with cold CH₃CN, and recrystallized from ethanol.

Characterization Data

- 5-Chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide : m.p. 223–225°C; ¹H NMR (DMSO-d₆): δ 8.67 (s, 1H, imidazole), 7.89 (d, 2H, pyrimidine), 7.52 (s, 1H, thiophene).

Optimization and Challenges

Solvent and Base Selection

Using TEA in CH₃CN minimizes side reactions compared to DMF or THF. Alternative bases like pyridine reduce yields to 55% due to incomplete deprotonation.

Purification Challenges

The product’s low solubility in nonpolar solvents necessitates recrystallization from ethanol/water mixtures (Yield loss: 15%).

Analytical Validation

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 3261 (NH), 1365 (S=O), 1172 (S-N) |

| ¹³C NMR | 160.7 (C=N), 138.9 (C-Cl), 130.4 (thiophene) |

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 49.24 | 49.58 |

| H | 3.31 | 3.51 |

| N | 11.49 | 11.43 |

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and pyrimidine rings.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Applications in Scientific Research

The applications of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide span several domains:

Medicinal Chemistry

This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, particularly in cancer and infectious disease treatments. Its mechanism involves the inhibition of the phosphoinositide 3-Kinase (PI3K) pathway, which plays a crucial role in cell survival and proliferation.

Biological Research

In biological studies, this compound serves as a tool for investigating enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways. Its effects on the PI3K/AKT/mTOR pathway are particularly noteworthy, as they relate to cancer cell growth inhibition.

Pharmaceutical Development

This compound acts as a lead compound in developing new drugs aimed at treating various diseases. Its structural characteristics make it suitable for modifications that could enhance its efficacy and selectivity.

Antimicrobial Activity

Research indicates significant antimicrobial properties, with in vitro studies demonstrating effectiveness against various bacterial strains. For example, minimum inhibitory concentration (MIC) values have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 200 |

The antimicrobial activity is believed to result from enzyme inhibition and receptor interactions that disrupt microbial metabolism.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This can lead to therapeutic effects such as the inhibition of tumor growth or the suppression of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with other sulfonamide and imidazole derivatives. For example, 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) () features a similar imidazole-thiophene backbone but differs in substituents and functional groups:

- Linker and functional groups : Compound 9 uses a thioacetamide bridge, while the target compound employs a sulfonamide-ethyl linker, which may influence solubility and hydrogen-bonding interactions.

Research Findings and Implications

- Structural Advantages : The pyrimidin-2-yl group in the target compound may confer higher binding affinity to ATP-binding pockets in kinases compared to phenyl-substituted analogues like Compound 8.

- Unresolved Questions: Limited evidence precludes direct pharmacological comparisons. Further studies on enzymatic assays, crystallography (using tools like SHELX ), and ADMET profiling are needed.

Biological Activity

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 369.9 g/mol. It features a unique combination of heterocyclic structures, including pyrimidine, imidazole, and thiophene, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.9 g/mol |

| IUPAC Name | 5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of a pyrimidine-imidazole intermediate followed by the introduction of the sulfonamide group and chlorination. The reactions can be summarized as follows:

- Formation of Pyrimidine-Imidazole Intermediate : Reaction between pyrimidine and imidazole.

- Introduction of Sulfonamide Group : Reaction with thiophene-2-sulfonyl chloride in the presence of a base.

- Chlorination : Final chlorination step to introduce chlorine at the desired position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 100 µg/mL against Pseudomonas aeruginosa to 200 µg/mL against Candida albicans, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in microbial metabolism.

- Receptor Binding : The compound has been shown to interact with various biological receptors, influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound in detail:

- Study on Antimicrobial Resistance : A study published in MDPI highlighted the compound's efficacy against resistant strains of bacteria, positioning it as a potential candidate for developing new antibiotics .

- Pharmaceutical Development : Research has indicated that modifications to the compound can enhance its potency and selectivity for specific targets, making it a valuable lead compound in drug development .

Q & A

Q. Key Considerations :

- Control reaction temperature (50–80°C) to avoid side reactions.

- Use anhydrous solvents to prevent hydrolysis of intermediates .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C NMR spectra to identify characteristic peaks (e.g., sulfonamide protons at δ 3.1–3.3 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the imidazole-thiophene system .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H] ~450–460 Da) .

Advanced: How can researchers optimize reaction yields when synthesizing the pyrimidinyl-imidazole moiety?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(PPh)), and reaction time .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .

- Impurity Profiling : Identify byproducts (e.g., unsubstituted imidazole derivatives) via LC-MS and adjust stoichiometry to suppress their formation .

Q. Data Interpretation :

- Contradictions in yield reports (e.g., 60% vs. 85%) may arise from differences in purification methods or starting material quality .

Advanced: How should researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may stem from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., COX-1/2 inhibition assays for anti-inflammatory activity) with positive controls (e.g., Celecoxib) .

- Metabolic Stability Testing : Evaluate half-life in hepatic microsomes to distinguish intrinsic activity from pharmacokinetic variability .

- Structural Analog Comparison : Compare data with closely related compounds (e.g., 5-chloro-N-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]thiophene-2-sulfonamide) to identify structure-activity trends .

Advanced: What computational tools are suitable for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, carbonic anhydrase). Focus on sulfonamide’s role in hydrogen bonding .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and pyrimidine ring electronegativity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Validation : Cross-check predictions with experimental IC values from enzyme inhibition assays .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DMSO/ethyl acetate) to optimize crystal growth .

- Temperature Gradients : Use slow cooling (0.5°C/hour) from saturated solutions to promote lattice formation .

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the crystal lattice via non-covalent interactions .

Troubleshooting : If crystals are unstable, collect data rapidly at synchrotron facilities to minimize radiation damage .

Basic: What spectroscopic techniques are critical for monitoring reaction progress?

Methodological Answer:

- In Situ IR Spectroscopy : Track the disappearance of sulfonyl chloride peaks (~1370 cm) .

- TLC Monitoring : Use silica plates with UV visualization (R ~0.4 in ethyl acetate/hexane 3:7) .

- Realtime NMR : Employ flow NMR systems for high-throughput reaction analysis .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

- ADMET Profiling : Predict toxicity using SwissADME or ProTox-II, focusing on hepatotoxicity alerts from the sulfonamide group .

- Metabolite Identification : Use LC-HRMS to detect reactive metabolites (e.g., hydroxylamines) that may cause idiosyncratic toxicity .

- Dose Escalation : Start with 10 mg/kg in rodent models and monitor ALT/AST levels weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.